2-(2-Cyanoethyl)-3-methyl-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
2-(2-Cyanoethyl)-3-methyl-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with a unique structure that includes a pyrido[1,2-a]benzimidazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyanoethyl)-3-methyl-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the condensation of 2-aminopyridines with cyclohexanones under metal-free conditions. This process uses molecular oxygen as a green oxidant to facilitate dehydrogenation and aromatization . Another approach involves the annulation of substituted benzimidazoles with bifunctional synthetic equivalents, which determines the reaction conditions .
Industrial Production Methods
The use of green chemistry principles, such as metal-free conditions and molecular oxygen as an oxidant, would be advantageous for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyanoethyl)-3-methyl-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using molecular oxygen or other oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogen or other reducing agents.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyanoethyl and pyrrolidinyl groups.
Common Reagents and Conditions
Oxidation: Molecular oxygen, metal-free conditions.
Reduction: Hydrogen gas, metal catalysts.
Substitution: Nucleophiles such as amines or halides.
Major Products Formed
Scientific Research Applications
2-(2-Cyanoethyl)-3-methyl-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Cyanoethyl)-3-methyl-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with biological targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chloroanilino)-2-(2-cyanoethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile .
- 1-(Benzylamino)-2-(2-cyanoethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile .
Uniqueness
2-(2-Cyanoethyl)-3-methyl-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific combination of functional groups and its pyrido[1,2-a]benzimidazole core.
Properties
Molecular Formula |
C20H19N5 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-(2-cyanoethyl)-3-methyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C20H19N5/c1-14-15(7-6-10-21)20(24-11-4-5-12-24)25-18-9-3-2-8-17(18)23-19(25)16(14)13-22/h2-3,8-9H,4-7,11-12H2,1H3 |
InChI Key |
YEVWEVUCRZOOQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1CCC#N)N4CCCC4)C#N |
Origin of Product |
United States |
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